molecular formula C18H15ClN2O3 B2605581 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338776-98-0

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate

Cat. No. B2605581
CAS RN: 338776-98-0
M. Wt: 342.78
InChI Key: MIDHGYYSFFFMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazole derivatives often starts from a base molecule, such as 4-chlorobenzoic acid . The base molecule undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The intermediate product is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” consists of an oxazole ring attached to a chlorophenyl group and a carbamate group. The carbamate group is further substituted with a 4-methylphenyl group.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating antimicrobial resistance. It’s part of a class of molecules that are being evaluated for their ability to treat microbial infections, which is crucial as resistance to existing drugs is a growing concern. The antimicrobial activity is assessed against both bacterial (Gram-positive and Gram-negative) and fungal species .

Antiproliferative Agents

The compound is also being researched for its antiproliferative effects, particularly against cancer cell lines. This is significant because cancer is characterized by the uncontrolled growth of cells, and finding compounds that can inhibit this growth is vital for cancer therapy .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets. These studies help in predicting the binding mode of active compounds within the receptor pockets, which is a step forward in rational drug design .

Antiviral and Anti-Infective Drugs

Compounds similar to “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” have been explored for their use as antiviral and anti-infective drugs. They play a role in chemopreventive and chemotherapeutic effects on cancer and might be suitable for treating a variety of viral infections .

Photochemical Properties

Research has been conducted on the photochemical properties of related compounds, which exhibit reversible photochromism. This property is of interest for applications in materials science, such as the development of photoresponsive materials .

Crystallography

The compound’s structure and interactions can be studied through crystallography. This field of research provides insights into the molecular and atomic details of compounds, which is crucial for understanding their properties and potential applications .

Future Directions

The future directions for the research and development of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” and similar oxazole derivatives could involve exploring their potential biological activities. Oxazole derivatives have been reported to possess a wide range of biological activities, making them interesting targets for pharmaceutical research .

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHGYYSFFFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate

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